molecular formula C15H10F4N4O B279794 5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B279794
M. Wt: 338.26 g/mol
InChI Key: VMRXGKBXHCZWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as BPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPP is a pyrazolopyrimidine derivative that exhibits unique properties that make it a promising candidate for drug discovery and other scientific applications.

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to act on various cellular pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under various conditions, making it suitable for use in various assays. However, this compound has some limitations in lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide. One potential direction is to further investigate its potential as an anticancer agent. This compound has shown promising results in vitro, but more studies are needed to determine its efficacy in vivo. Additionally, more research is needed to determine the mechanism of action of this compound and its potential applications in various fields of research. Further studies are also needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 5,7-difluoro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid with phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with difluoromethylamine to yield this compound. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antimicrobial properties, as it has been shown to inhibit the growth of various bacteria and fungi. Additionally, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.

Properties

Molecular Formula

C15H10F4N4O

Molecular Weight

338.26 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H10F4N4O/c16-13(17)9-6-11(14(18)19)23-12(21-9)7-10(22-23)15(24)20-8-4-2-1-3-5-8/h1-7,13-14H,(H,20,24)

InChI Key

VMRXGKBXHCZWSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.